![molecular formula C28H32ClN3O4S B2772435 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-triethoxybenzamide hydrochloride CAS No. 1216874-30-4](/img/structure/B2772435.png)
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-triethoxybenzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-triethoxybenzamide hydrochloride” is a complex organic molecule . It has been suggested for further structure optimization and in-depth studies as a possible 5-LOX inhibitor .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C24H24ClN3O3S2 and an average mass of 502.049 Da . It contains a benzyl group, a cyano group, a tetrahydrothieno[2,3-c]pyridin-2-yl group, and a triethoxybenzamide group .科学的研究の応用
Thienopyridines and Benzamides in Scientific Research
Chemical Variability and Properties : Research on compounds similar to the specific chemical mentioned often focuses on their chemical variability and properties, including preparation procedures and their biological, electrochemical, and magnetic properties. Such studies aim to identify blind spots in current knowledge and suggest potential areas of interest for future investigation, such as unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).
Environmental Impact and Degradation : Another area of interest involves understanding the environmental fate, behavior, and degradation pathways of chemically related compounds, particularly those used in consumer products. This research is crucial for assessing potential ecological risks and developing strategies to mitigate environmental contamination (Haman, Dauchy, Rosin, & Munoz, 2015).
Enzymatic Treatment of Pollutants : The use of enzymes, in conjunction with redox mediators, to degrade or transform recalcitrant compounds in wastewater is an innovative application of chemical knowledge. This research is particularly relevant for compounds that are difficult to break down through conventional treatment methods (Husain & Husain, 2007).
Pharmacological Applications : The development and synthesis of drugs, especially those with antithrombotic and antiplatelet properties, is a significant area of research. Studies focus on optimizing synthetic methodologies for compounds with similar structures, highlighting the importance of specific stereochemistry for pharmaceutical activity (Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017).
Antimicrobial Agents : Research into the antimicrobial properties of compounds from cyanobacteria, including those with similar structural motifs, indicates a rich source of potential antimicrobial agents. This underscores the possibility of discovering new compounds with effective antimicrobial activity against multidrug-resistant pathogens (Swain, Paidesetty, & Padhy, 2017).
将来の方向性
作用機序
Target of Action
Similar compounds have been found to interact with a number of lipophilic amino acids .
Pharmacokinetics
The predicted data suggests that the compound has a log kow (kowwin v167 estimate) of 162 , which could influence its bioavailability.
Result of Action
Based on its potential interaction with lipophilic amino acids , it could have various effects at the molecular and cellular level.
生化学分析
Biochemical Properties
The compound, N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-triethoxybenzamide hydrochloride, has been identified as a potent inhibitor of JNK3, with essentially equal potency against JNK2 . This suggests that it interacts with these enzymes, potentially affecting their function and the biochemical reactions they are involved in.
Cellular Effects
In terms of cellular effects, this compound has been observed to cause a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle . This indicates that it influences cell function and may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves a unique binding mode, with the 3-cyano substituent forming an H-bond acceptor interaction with the hinge region of the ATP-binding site . This suggests that it exerts its effects at the molecular level through binding interactions with biomolecules and potentially influencing enzyme activity and gene expression.
特性
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,4,5-triethoxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O4S.ClH/c1-4-33-23-14-20(15-24(34-5-2)26(23)35-6-3)27(32)30-28-22(16-29)21-12-13-31(18-25(21)36-28)17-19-10-8-7-9-11-19;/h7-11,14-15H,4-6,12-13,17-18H2,1-3H3,(H,30,32);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREGZAYYUNZZSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide](/img/structure/B2772358.png)
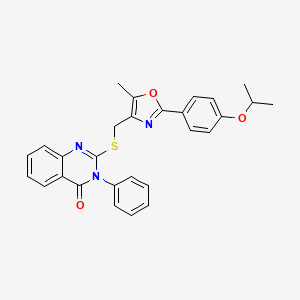
![6-Methyl-2-{[(3-phenoxypropyl)amino]methyl}quinolin-4-OL](/img/structure/B2772362.png)
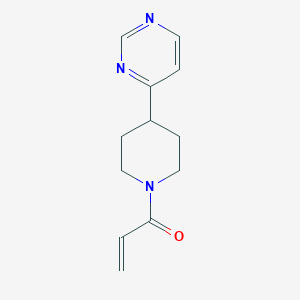
![2-(((6-(2-Methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)methyl)isoindoline-1,3-dione](/img/structure/B2772364.png)
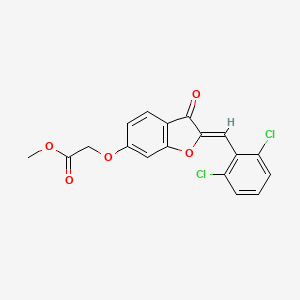
![2-[(4-Bromophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2772368.png)
![N-(4-chlorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2772369.png)

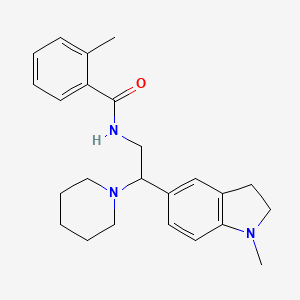
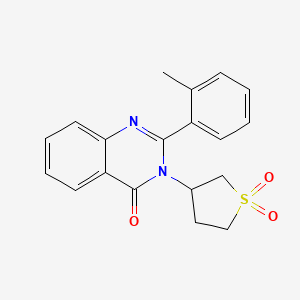
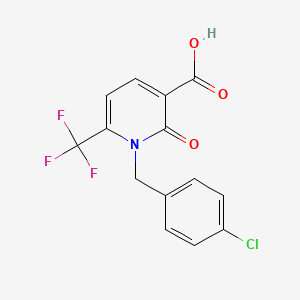
![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylpentanoic acid](/img/structure/B2772375.png)
